molecular formula C9H6ClO4- B1530496 2-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 651058-97-8

2-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1530496
CAS No.: 651058-97-8
M. Wt: 213.59 g/mol
InChI Key: YHXPAIMKXLFOOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, chlorination, and diazotization . Each step requires specific reaction conditions, such as the use of concentrated sulfuric acid for nitration and hydrogen gas for hydrogenation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar multi-step process. The scalability of this process has been demonstrated with batch sizes of approximately 70 kg, achieving a total yield of 24% . The industrial process emphasizes cost-effectiveness and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Esterification: Catalysts like sulfuric acid or hydrochloric acid are used to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Esters: Methyl, ethyl, and other esters of this compound.

    Reduced Products: Alcohols or amines derived from the reduction of the carboxylic acid group.

Scientific Research Applications

2-Chloro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid
  • 2-Chloro-6-(methoxycarbonyl)benzoic acid
  • 5-Chloro-2-(methoxycarbonyl)benzoic acid

Comparison: 2-Chloro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the chlorine and methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

CAS No.

651058-97-8

Molecular Formula

C9H6ClO4-

Molecular Weight

213.59 g/mol

IUPAC Name

2-chloro-5-methoxycarbonylbenzoate

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)/p-1

InChI Key

YHXPAIMKXLFOOT-UHFFFAOYSA-M

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(methoxycarbonyl)benzoic acid
Reactant of Route 2
2-Chloro-5-(methoxycarbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(methoxycarbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(methoxycarbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(methoxycarbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(methoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.